molecular formula C15H18N4O2 B12540950 Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- CAS No. 832102-02-0

Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-

Cat. No.: B12540950
CAS No.: 832102-02-0
M. Wt: 286.33 g/mol
InChI Key: WYSMELMOWHPGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name is 2-[(4-methylpiperazin-1-yl)methyl]-6-nitroquinoline , derived from its quinoline backbone substituted at positions 2 and 6. The quinoline nucleus consists of a bicyclic system with a benzene ring fused to a pyridine ring. At position 2, a methylpiperazinyl-methyl group (-CH₂-C₅H₁₁N₂) is attached, while position 6 hosts a nitro (-NO₂) functional group.

The molecular formula C₁₅H₁₈N₄O₂ corresponds to a molecular weight of 286.33 g/mol. Key structural features include:

  • Quinoline core : A 10-π-electron aromatic system with inherent planarity.
  • Piperazine moiety : A six-membered ring containing two nitrogen atoms, with one nitrogen bonded to a methyl group.
  • Nitro group : An electron-withdrawing substituent that influences the compound’s electronic density distribution.

The SMILES notation CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N+[O-] encodes the connectivity of atoms, emphasizing the spatial relationship between the piperazine and quinoline systems.

X-ray Crystallographic Studies and Conformational Isomerism

While direct X-ray diffraction data for this specific compound are unavailable, insights can be drawn from structurally related piperazinyl-quinoline derivatives. For example, the crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde (C₁₅H₁₇N₃O) reveals a dihedral angle of 40.59° between the piperazine and quinoline planes, indicating significant non-planarity due to steric interactions. In this analog:

  • The piperazine ring adopts a chair conformation.
  • The aldehyde group at position 3 forms a 17.6° twist relative to the quinoline plane.

For 2-[(4-methylpiperazin-1-yl)methyl]-6-nitroquinoline , analogous steric effects likely induce conformational flexibility. The methylpiperazinyl-methyl group at position 2 may adopt equatorial or axial orientations depending on crystallization conditions. Computational models suggest that the nitro group at position 6 stabilizes the molecule through resonance interactions with the quinoline π-system.

Computational Modeling of Electron Density Distribution

Density functional theory (DFT) simulations provide critical insights into the compound’s electronic structure. Key findings include:

Electron-Deficient and Electron-Rich Regions

  • The nitro group at position 6 creates a localized electron-deficient region (σ-hole) with a partial positive charge (+0.38 e).
  • The piperazine nitrogen atoms exhibit lone pair electron density, contributing to basicity (predicted pKa ~7.5 for the tertiary amine).
  • The quinoline ring shows alternating electron density, with the pyridine nitrogen acting as an electron sink.

Frontier Molecular Orbitals

  • The highest occupied molecular orbital (HOMO) is localized on the piperazine moiety (-5.2 eV).
  • The lowest unoccupied molecular orbital (LUMO) resides primarily on the nitro-substituted benzene ring (-2.8 eV), indicating susceptibility to nucleophilic attack.

These features are summarized in Table 1:

Property Value/Description
HOMO Energy -5.2 eV (piperazine-centric)
LUMO Energy -2.8 eV (nitrobenzene-centric)
Dipole Moment 4.8 Debye (oriented toward nitro group)
Partial Charge (Nitro O) -0.52 e

Comparative Analysis with Related Piperazinyl-Methyl-Nitroquinoline Derivatives

The structural and electronic properties of this compound were compared to three analogs:

5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline (C₂₀H₁₆F₃N₅O₄)

  • Features a trifluoromethyl (-CF₃) group and additional nitro substituent.
  • Higher molecular weight (447.37 g/mol) and enhanced lipophilicity (clogP = 3.1 vs. 1.9 for the parent compound).

N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-2-(4-(trifluoromethoxy)phenoxy)acetamide (C₂₄H₂₅F₃N₄O₃)

  • Incorporates a trifluoromethoxy (-OCF₃) group and acetamide side chain.
  • The acetamide moiety introduces hydrogen-bonding capacity (donor: NH, acceptor: carbonyl O).

Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives

  • Replace quinoline with a pyrroloquinoxaline core.
  • Exhibit altered π-conjugation pathways and reduced planarity compared to quinoline analogs.
Key Structural Differences
Compound Core Structure Substituents Molecular Weight (g/mol)
Target Compound Quinoline 2-(methylpiperazinyl-methyl), 6-nitro 286.33
Analog 1 Quinoline 8-piperazinyl, 5-nitro, CF₃ 447.37
Analog 2 Quinoline 2-methylpiperazinyl, 6-acetamide, OCF₃ 474.50
Analog 3 Pyrroloquinoxaline Varied piperazinyl groups 300–400

The target compound’s simpler substitution pattern likely enhances metabolic stability compared to analogs with bulky trifluoromethyl or acetamide groups. However, the absence of hydrogen-bond donors may limit target binding affinity relative to Analog 2.

Properties

CAS No.

832102-02-0

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-6-nitroquinoline

InChI

InChI=1S/C15H18N4O2/c1-17-6-8-18(9-7-17)11-13-3-2-12-10-14(19(20)21)4-5-15(12)16-13/h2-5,10H,6-9,11H2,1H3

InChI Key

WYSMELMOWHPGFH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Quinoline Precursors

Nitration introduces the nitro group at the 6-position. Common precursors include 2-methylquinoline or 2-substituted analogs.

Procedure :

  • Nitration : React quinoline derivatives with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C).
  • Purification : Isolate intermediates via recrystallization or chromatography.
Precursor Reagents/Conditions Yield (%) Reference
2-Methylquinoline HNO₃/H₂SO₄, 0–5°C 65–75
2-Chloroquinoline HNO₃/H₂SO₄, 0–5°C 70–80

Piperazine Substitution

The piperazinylmethyl group is introduced via nucleophilic substitution or alkylation.

Procedure :

  • Alkylation : Treat the nitro-substituted quinoline with 4-methylpiperazine and an alkylating agent (e.g., methyl iodide or bromoethylamine).
  • Reduction : Reduce nitro groups to amines using hydrogen gas (H₂) and palladium catalysts (e.g., Pd/C).
Intermediate Reagents/Conditions Yield (%) Reference
6-Nitro-2-chloroquinoline 4-Methylpiperazine, K₂CO₃, DMF 60–70
6-Nitro-2-bromoquinoline 4-Methylpiperazine, NaH, THF 55–65

Cyclization and Functionalization Strategies

Alternative methods employ cyclization reactions to construct the quinoline core.

Gould–Jacob Cyclization

This method forms the quinoline scaffold from anilines and malonate derivatives.

Procedure :

  • Condensation : React aniline derivatives with ethyl ethoxymethylenemalonate.
  • Cyclization : Treat intermediates with polyphosphoric acid (PPA) at elevated temperatures (150–200°C).
Intermediate Reagents/Conditions Yield (%) Reference
4-Amino-2-methylsulfanyl-pyrimidine PPA, 150°C, 2 h 85–90
4-Chloro-7-nitroquinoline PPA, 180°C, 3 h 75–80

Conrad–Limpach Reaction

Used for synthesizing 4-quinolone derivatives with piperazine side chains.

Procedure :

  • Enamine Formation : Condense anilines with β-ketoesters.
  • Cyclization : Heat enamine intermediates in acidic conditions (HCl or H₂SO₄).
Intermediate Reagents/Conditions Yield (%) Reference
3-Nitrophenethyl-piperazine HCl, reflux, 6 h 70–75
4-Chloro-7-nitroquinoline H₂SO₄, 100°C, 4 h 65–70

Reduction and Functional Group Interconversion

Key transformations include nitro group reduction and amino group protection.

Catalytic Hydrogenation

Reduces nitro groups to amines while retaining the piperazine moiety.

Procedure :

  • Hydrogenation : Treat nitro-substituted quinolines with H₂ (1–3 atm) and Pd/C or Raney Ni catalysts.
  • Workup : Filter catalysts and isolate products via crystallization.
Intermediate Catalyst/Conditions Yield (%) Reference
6-Nitro-2-piperazinylquinoline Pd/C, H₂, EtOH, 24 h 80–85
6-Nitro-7-chloroquinoline Raney Ni, H₂, MeOH, 3 h 75–80

Mannich Reaction

Introduces piperazine groups via β-amino ketone formation.

Procedure :

  • Mannich Reaction : React quinoline derivatives with formaldehyde and piperazine derivatives in ethanol.
  • Purification : Recrystallize products from ethanol or hexane.
Intermediate Reagents/Conditions Yield (%) Reference
2-Methylquinoline 4-Methylpiperazine, HCHO, EtOH 60–65
6-Nitro-2-chloroquinoline Piperazine, HCHO, HCl, reflux 55–60

Industrial-Scale Synthesis and Optimization

Large-scale production focuses on yield maximization and waste minimization.

Continuous Flow Chemistry

Adopted for improved scalability and safety.

Procedure :

  • Nitration : Perform nitration in microreactors with precise temperature control.
  • Substitution : Conduct piperazine alkylation in flow reactors to reduce reaction times.
Step Reagents/Conditions Yield (%) Reference
Nitration HNO₃/H₂SO₄, 5°C, 1 h (flow) 70–75
Piperazine Alkylation 4-Methylpiperazine, K₂CO₃, DMF 65–70

Recrystallization and Polymorph Control

Critical for obtaining pure crystalline products.

Procedure :

  • Crystallization : Dissolve intermediates in DMF or EtOH and cool slowly.
  • Polymorph Selection : Use X-ray diffraction to confirm desired crystal forms.
Intermediate Solvent/Conditions Purity (%) Reference
6-Nitro-2-piperazinylquinoline DMF, slow cooling >98
7-Chloro-4-piperazinylquinoline EtOH, hexane wash >95

Comparative Analysis of Synthetic Routes

Key methods vary in complexity, yield, and scalability.

Method Steps Key Reagents Yield (%) Scalability Reference
Nitration + Substitution 3–4 HNO₃, 4-Methylpiperazine 60–75 High
Gould–Jacob Cyclization 2–3 PPA, Ethyl malonate 75–85 Moderate
Mannich Reaction 2 HCHO, Piperazine 55–65 Low

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological and chemical properties .

Scientific Research Applications

Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives has been extensively studied, employing various methods such as the Skraup synthesis and Friedländer synthesis. These methods involve the reaction of anilines with aldehydes or ketones under acidic conditions to yield quinoline structures. For example, recent advancements have demonstrated the use of ultrasound-promoted one-pot multi-component reactions to efficiently synthesize quinoline derivatives, which can enhance yield and reduce reaction times .

Biological Activities

Antiviral Activity : Quinoline derivatives have shown promising antiviral properties against various viral strains, including HIV and Zika virus. Research indicates that compounds containing the quinoline scaffold can inhibit viral replication and potentially serve as leads for new antiviral drugs .

Antimicrobial Properties : The compound exhibits notable antibacterial and antifungal activities. Studies have demonstrated that quinoline derivatives can be effective against resistant strains of bacteria, making them valuable candidates for developing new antibiotics .

Anticancer Potential : Quinoline derivatives are also recognized for their anticancer properties. They have been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Applications in Drug Development

Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- is being explored as a potential candidate for drug development due to its pharmacological properties. The compound's ability to interact with biological targets makes it suitable for further development into therapeutic agents for conditions such as cancer, infections, and neurological disorders.

Case Study 1: Antiviral Activity Against HIV

A study published in a peer-reviewed journal highlighted the synthesis of several quinoline derivatives, including Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-, which were tested for their ability to inhibit HIV replication in vitro. The results showed that certain derivatives significantly reduced viral load without causing cytotoxicity to host cells .

Case Study 2: Antibacterial Efficacy

Another research project focused on evaluating the antibacterial activity of quinoline derivatives against multi-drug resistant strains of Staphylococcus aureus. The study demonstrated that some derivatives exhibited potent antibacterial effects, suggesting their potential use in treating resistant bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeSpecific ActivityReferences
AntiviralInhibition of HIV replication
AntibacterialEffective against resistant bacteria
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can disrupt cellular processes and lead to cell death, making the compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent type and position. Key analogues include:

Compound Name Substituents (Position) Key Features Reference
Target Compound 6-NO₂, 2-(4-methylpiperazinylmethyl) Nitro (electron-withdrawing), piperazine (solubility enhancer)
2-(Piperazin-1-yl)quinoline maleate 2-Piperazine Similar piperazine substituent but lacks nitro group; maleate salt enhances stability
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6-Cl, 4-piperidine, 2-pyrrolidine Chloro substituent (electron-withdrawing), dual heterocyclic amines
6-Chloro-2-methyl-4-(4-piperidinyl)quinoline 6-Cl, 2-CH₃, 4-piperidine Methyl and chloro groups alter steric/electronic profiles
Key Observations:
  • Nitro vs.
  • Piperazine vs. Piperidine/Pyrrolidine : Piperazine’s tertiary nitrogen improves water solubility compared to piperidine or pyrrolidine, which may enhance bioavailability .
Anticancer Potential:
  • Chloro-Substituted Analogues : 6-Chloro derivatives (e.g., ) show moderate antiplasmodial activity but may lack the nitro group’s enhanced electronic effects for CYP binding .
Antiplasmodial Activity:
  • Substitution at the 6-position (e.g., nitro, chloro) generally preserves activity comparable to 7-chloro-substituted quinolines, while 2-substituents like 4-methylpiperazinylmethyl may reduce steric hindrance compared to bulkier groups .

Electronic and Spectroscopic Properties

  • UV-vis Absorption: Quinoline derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit intense π–π* transitions between 310–350 nm. For example, 4-methoxyquinoline derivatives with 4-fluorophenyl substituents show reduced absorption intensity compared to chloro-substituted analogues, suggesting nitro groups in the target compound may further redshift absorption maxima .

Biological Activity

Quinoline derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- features a quinoline core with a nitro group at the 6-position and a piperazine moiety. This structural arrangement is crucial for its biological activity.

Property Description
Molecular Formula C13H16N4O2
Molecular Weight 248.29 g/mol
IUPAC Name 2-[(4-methyl-1-piperazinyl)methyl]-6-nitroquinoline
Solubility Soluble in organic solvents; limited solubility in water

Biological Activities

Quinoline derivatives, including the compound in focus, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Quinoline derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that the presence of the nitro group enhances these effects, making it effective against both Gram-positive and Gram-negative bacteria .
  • Antiviral Properties : Research has highlighted the antiviral potential of quinoline derivatives against several viruses, including HIV and Zika virus. The mechanism often involves interference with viral replication processes .
  • Anticancer Activity : Some studies suggest that quinoline derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines .
  • Cardiovascular Effects : Quinoline derivatives have been evaluated for their cardiovascular effects, such as vasodilation and inotropic activity. Certain compounds in this class have shown promising results in enhancing cardiac function .

Case Studies and Research Findings

Numerous studies have investigated the pharmacological properties of quinoline derivatives:

  • A study published in PubMed explored the synthesis and biological evaluation of quinoline-based compounds, revealing their efficacy against multiple strains of bacteria and viruses .
  • Another research article highlighted the synthesis of various piperazine-linked quinolines and their evaluation for anticancer activity, showing significant cytotoxicity against human cancer cell lines .
  • A comparative study on the cardiovascular effects of related compounds indicated that certain quinolines could enhance cardiac contractility without significant side effects, suggesting potential therapeutic applications in heart diseases .

Synthesis Methods

The synthesis of Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- typically involves:

  • Skraup Reaction : A classic method for synthesizing quinolines that involves the condensation of an aniline derivative with a carbonyl compound.
  • Piperazine Modification : The introduction of the piperazine moiety can be achieved through nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 4-methylpiperazinylmethyl group into the quinoline scaffold?

  • Methodology : The 4-methylpiperazinylmethyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, intermediates like 5-bromopentanoyl chloride (7) can react with quinoline amines under basic conditions (e.g., K₂CO₃ in refluxing acetone) to form amides, followed by displacement with aryl piperazines . Alternatively, acylation of spiro-piperidine intermediates with acyl chlorides yields derivatives in high yields (80-95%) .
  • Key Considerations : Optimize reaction time and solvent polarity to minimize byproducts. Monitor progress via TLC or LC-MS.

Q. How can the purity and structural integrity of synthesized derivatives be validated?

  • Methodology : Use a combination of analytical techniques:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and piperazine integration .
  • Mass Spectrometry : HRMS for molecular ion verification (e.g., [M+H]⁺ peaks) .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ACD/Labs Percepta) .

Q. What are the standard protocols for evaluating antimicrobial activity of quinoline-piperazine hybrids?

  • Methodology :

Assay Design : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.

Data Analysis : Compare zone-of-inhibition diameters (mm) and MIC values (µg/mL) across derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the quinoline ring influence binding to biological targets?

  • Case Study : Fluorine or nitro groups at position 6 enhance electron-withdrawing effects, improving interactions with hydrophobic enzyme pockets (e.g., DNA gyrase) . Conversely, methyl groups at position 2 increase steric hindrance, reducing affinity .
  • Experimental Validation : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (PDB: 1KZN for topoisomerase II) .
  • Contradictions : Nitro groups may reduce solubility, conflicting with in vivo efficacy; address via prodrug strategies .

Q. What strategies resolve contradictions in antimicrobial data between in vitro and in vivo models?

  • Methodology :

Bioavailability Assessment : Measure plasma protein binding (%) and logP values to correlate in vitro activity with pharmacokinetic profiles .

Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolically labile groups (e.g., ester hydrolysis) .

In Vivo Validation : Conduct murine infection models with dose-ranging studies (5–50 mg/kg) .

Q. How can structure-activity relationships (SARs) guide the design of selective D3 receptor ligands?

  • SAR Insights :

  • Piperazine Linker : Arylpiperazines with para-substituted electron-donating groups (e.g., -OCH₃) improve D3 selectivity over D2 (Ki ratio >10) .
  • Quinoline Core : Nitro groups at position 6 enhance π-π stacking with receptor residues (e.g., Phe346) .
    • Experimental Design : Radioligand binding assays (³H-spiperone) to quantify affinity (Ki) across dopamine receptor subtypes .

Q. What are the challenges in characterizing low-intensity molecular ions in GC-MS spectra of piperazine derivatives?

  • Technical Solutions :

  • Derivatization : Use trifluoroacetic anhydride (TFAA) to improve volatility and ionization efficiency .
  • Fragmentation Analysis : Compare MS/MS patterns with reference standards (e.g., NIST library) .
  • Alternative Methods : Switch to ESI-MS for higher sensitivity in polar derivatives .

Methodological Recommendations

  • Synthetic Optimization : For poor yields in acylation reactions (e.g., compounds 3a-l), pre-activate intermediates with HOBt/DCC to enhance coupling efficiency .
  • Data Reproducibility : Report reaction conditions in detail (e.g., molar ratios, solvent purity) to mitigate batch-to-batch variability .
  • Computational Tools : Use ChemAxon or MOE for logP and pKa predictions to prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.